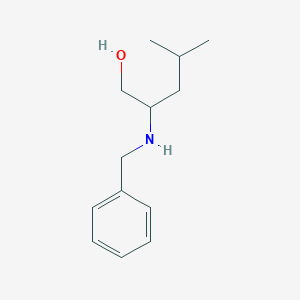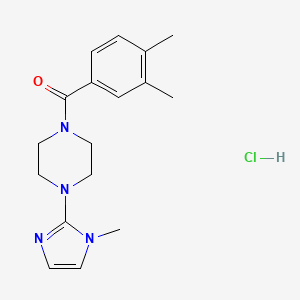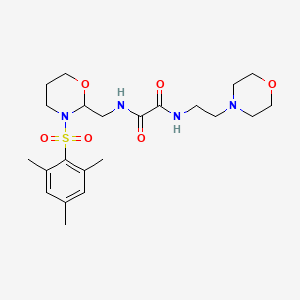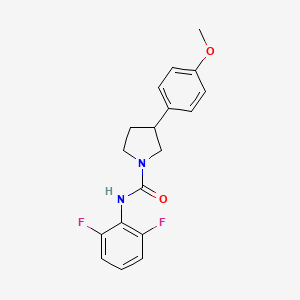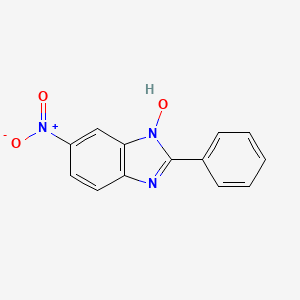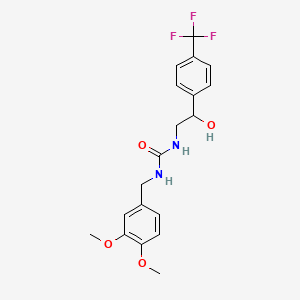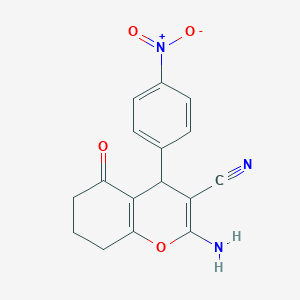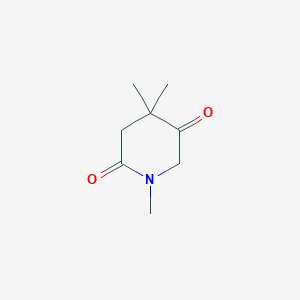
1,4,4-Triméthylpipéridine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethylpiperidine-2,5-dione is a chemical compound with the CAS number 2377033-55-9 . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 1,4,4-Trimethylpiperidine-2,5-dione is 1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
1,4,4-Trimethylpiperidine-2,5-dione is a powder in its physical form . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C .
Applications De Recherche Scientifique
- La 1,4,4-Triméthylpipéridine-2,5-dione est un précieux élément constitutif de la synthèse asymétrique. Les chercheurs l’ont utilisée pour la construction de pipéridines enrichies en énantiomères. Par exemple, la combinaison d’un organocatalyseur de quinoléine et d’acide trifluoroacétique comme cocatalyseur a permis la synthèse de pipéridines protégées disubstituées en positions 2,5 et 2,6 avec de bons rendements .
- Dans la quête de procédés chimiques plus écologiques et plus sûrs, ce composé a fait l’objet d’études. Les chercheurs reconnaissent que les solvants ont un impact significatif sur les résultats des réactions, la sélectivité, le rendement et les vitesses de réaction. En explorant le comportement de la this compound dans différentes conditions de solvant, les scientifiques visent à optimiser les voies de synthèse tout en minimisant l’impact environnemental .
Organocatalyse et Synthèse Asymétrique
Chimie Verte et Influence du Solvant
Safety and Hazards
The safety information for 1,4,4-Trimethylpiperidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to facilitate chemical reactions.
Mode of Action
It is known to be involved in the synthesis of n-methyl imines . This suggests that 1,4,4-Trimethylpiperidine-2,5-dione may interact with its targets by acting as a catalyst, facilitating the conversion of certain compounds into N-methyl imines.
Biochemical Pathways
Given its role in the synthesis of n-methyl imines , it can be inferred that it may affect pathways involving these compounds. N-methyl imines are versatile scaffolds in organic chemistry, suggesting that 1,4,4-Trimethylpiperidine-2,5-dione could potentially influence a wide range of biochemical processes.
Pharmacokinetics
Given its use in organic synthesis , it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is involved in, including factors such as temperature, pH, and the presence of other compounds.
Result of Action
Given its role in the synthesis of n-methyl imines , it can be inferred that its action results in the formation of these compounds, which can have various effects depending on their specific structures and the context in which they are produced.
Action Environment
The action, efficacy, and stability of 1,4,4-Trimethylpiperidine-2,5-dione can be influenced by various environmental factors. For instance, it has been suggested that this compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . This suggests that the action of 1,4,4-Trimethylpiperidine-2,5-dione can be optimized by carefully controlling the conditions of the reaction it is involved in.
Propriétés
IUPAC Name |
1,4,4-trimethylpiperidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAJYIDLOJBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(CC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
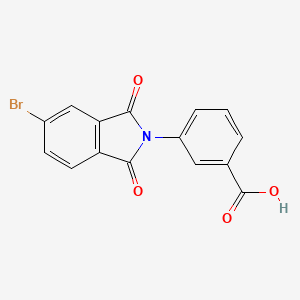

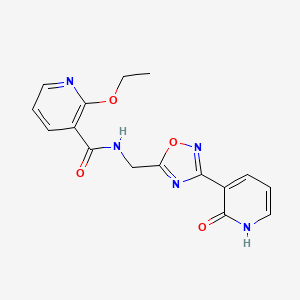
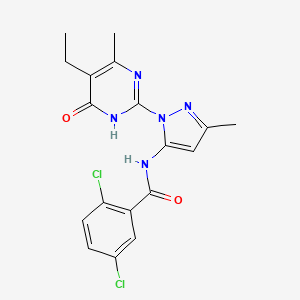
![3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE](/img/structure/B2582102.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)
